An In-depth Technical Guide to 2-Ethylpiperidin-3-one Hydrochloride: A Core Synthetic Intermediate
An In-depth Technical Guide to 2-Ethylpiperidin-3-one Hydrochloride: A Core Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethylpiperidin-3-one hydrochloride is a heterocyclic compound belonging to the substituted piperidone family. As a bifunctional molecule, featuring a secondary amine and a ketone, it represents a valuable and versatile building block for synthetic and medicinal chemistry. The piperidine ring is a well-established "privileged scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved membrane transport.[1] This guide provides a comprehensive technical overview of 2-Ethylpiperidin-3-one hydrochloride, consolidating its chemical properties, proposing a logical synthetic strategy, outlining robust analytical characterization methods, and discussing its potential in the broader context of drug development. The information herein is designed to equip researchers with the foundational knowledge required to effectively utilize this compound as a key intermediate in the synthesis of novel chemical entities.
Introduction: The Strategic Value of Substituted Piperidones
The piperidine heterocycle is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved drugs targeting a wide array of diseases, including central nervous system disorders and oncology.[1][2] Its prevalence stems from its ability to modulate physicochemical properties like lipophilicity and basicity, while providing a stable, three-dimensional scaffold for orienting pharmacophoric groups.[1]
Within this class, 2-Ethylpiperidin-3-one hydrochloride emerges as a particularly strategic intermediate. The ethyl group at the C2 position introduces a specific steric and lipophilic profile, while the ketone at C3 and the secondary amine at N1 offer orthogonal chemical handles for subsequent derivatization. This dual functionality allows for a modular approach to library synthesis, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents. This document serves as a senior-level guide to the core technical attributes of this compound.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical starting material is the basis of all reproducible research. The properties of 2-Ethylpiperidin-3-one hydrochloride are summarized below.
Diagram 1: Chemical Structure of 2-Ethylpiperidin-3-one Hydrochloride
A 2D representation of the 2-Ethylpiperidin-3-one hydrochloride structure.
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-ethylpiperidin-3-one;hydrochloride | Chemspace[3] |
| CAS Number | 1159826-57-9 | ChemicalBook[4] |
| Molecular Formula | C₇H₁₄ClNO | Chemspace[3], ChemicalBook[4] |
| Molecular Weight | 163.65 g/mol | ChemicalBook[4] |
| Canonical SMILES | CCC1C(=O)NCC(C1) | (Structure-based) |
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility.[5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | Recommended for piperidine derivatives to prevent degradation.[6][7] |
| Stability | Stable under recommended storage conditions. May be hygroscopic. | Hydrochloride salts offer good stability. Hygroscopicity is common for salts.[8] |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway: Intramolecular Cyclization Strategy
The most logical approach involves the synthesis of a linear precursor containing the necessary carbon and nitrogen backbone, followed by an intramolecular cyclization to form the piperidinone ring. A Dieckmann condensation or a related Thorpe-Ziegler reaction on an appropriately substituted amino diester or cyano ester is a field-proven strategy.
The causality for this choice rests on the reliability of intramolecular cyclization for forming 5- and 6-membered rings and the commercial availability of starting materials.
Diagram 2: Proposed Synthesis Workflow
A plausible synthetic route from commercially available starting materials.
Protocol Considerations and Purification
-
Reductive Amination: The initial step would likely involve the reaction of ethyl 2-formylbutanoate with aminoacetonitrile using a reducing agent like sodium triacetoxyborohydride. This is a standard, high-yield method for forming secondary amines.
-
Intramolecular Cyclization: The resulting linear precursor would be treated with a strong base (e.g., sodium ethoxide) to induce cyclization. The choice of base and solvent is critical to maximize yield and minimize side reactions like polymerization.
-
Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis to convert the nitrile/enamine moiety to the desired ketone, which often occurs with concomitant decarboxylation if an ester group was used to activate the cyclization.
-
Purification and Salt Formation: The resulting free base (2-Ethylpiperidin-3-one) would be purified, likely via column chromatography on silica gel. The final hydrochloride salt is then precipitated by treating a solution of the purified base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl.[10] This final step not only provides the desired salt but also serves as an effective final purification step.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following protocols provide a self-validating system for quality control.
Spectroscopic Analysis
Spectroscopy provides the fingerprint of a molecule. For 2-Ethylpiperidin-3-one hydrochloride, a combination of NMR, IR, and MS is required for unambiguous structure elucidation.[11][12]
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
|---|---|---|---|
| ¹H NMR | 3.5 - 4.0 | m | Protons on C2 and C6, alpha to N⁺-H |
| 2.5 - 3.0 | m | Protons on C4, alpha to C=O | |
| 1.8 - 2.2 | m | Protons on C5 and ethyl CH₂ | |
| 0.9 - 1.2 | t | Protons on ethyl CH₃ | |
| ¹³C NMR | ~205 | s | C3 (Ketone C=O) |
| ~60 | d | C2 (CH next to N⁺-H and ethyl) | |
| ~50 | t | C6 (CH₂ next to N⁺-H) | |
| ~40 | t | C4 (CH₂ next to C=O) | |
| ~25 | t | C5 (CH₂) | |
| ~20 | t | Ethyl CH₂ |
| | ~10 | q | Ethyl CH₃ |
Note: Predictions are based on standard chemical shift values for piperidone systems and are subject to solvent effects.[13][14]
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 2400 - 2700 | R₂N⁺H₂ | N-H Stretch (broad, characteristic of amine salt) |
| 1720 - 1740 | C=O | Ketone Stretch |
| 2850 - 3000 | C-H | Alkane Stretch |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of pharmaceutical intermediates.
Diagram 3: Analytical Workflow for Purity Determination
A standard workflow for HPLC-MS based purity analysis.
Detailed HPLC-MS Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Ethylpiperidin-3-one hydrochloride and dissolve in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection:
-
UV/Vis: Monitor at 210 nm (for end-absorption of the ketone).
-
Mass Spectrometry: Use Electrospray Ionization in positive mode (ESI+). Scan for the parent ion of the free base, [M+H]⁺, with an expected m/z of 128.11.
-
-
Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[15][16]
Pharmacological Context and Drug Development Potential
While specific biological activity for 2-Ethylpiperidin-3-one hydrochloride is not documented in public literature, its value lies in its potential as a scaffold. The ketone and amine functionalities are ideal handles for chemical elaboration to generate libraries of novel compounds.
Diagram 4: Potential Derivatization Pathways
Key reaction sites for generating diverse chemical libraries.
-
C3 Ketone Modification: The ketone is a versatile functional group. It can undergo reductive amination to install a variety of substituted amino groups, a common strategy for engaging with biological targets. It can also be converted to alcohols, alkenes (via Wittig reaction), or used in aldol-type condensations.
-
N1 Amine Modification: The secondary amine can be readily alkylated, acylated, or arylated to modulate the compound's steric and electronic properties. This site is often crucial for tuning solubility, cell permeability, and receptor affinity.
By combining modifications at both sites, a vast number of unique structures can be rapidly synthesized and screened for biological activity against targets such as GPCRs, ion channels, and enzymes, where the piperidine scaffold is known to be effective.[17]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any laboratory chemical. The following guidelines are based on data from structurally related piperidone hydrochlorides.[6][18][19]
Table 5: GHS Hazard Classification and Safety Recommendations
| Category | Classification (Anticipated) | Precautionary Measures (P-Statements) |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Storage | Not Classified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids (other than for controlled reactions).[7]
Conclusion
2-Ethylpiperidin-3-one hydrochloride is more than a simple chemical; it is a strategic asset for medicinal chemists and drug development professionals. Its defined structure, dual functional handles, and foundation upon the privileged piperidine scaffold make it an ideal starting point for the synthesis of novel compound libraries. This guide has provided a comprehensive technical framework, from its fundamental properties and a plausible synthetic route to robust analytical methods and safety protocols. By understanding and applying this knowledge, researchers can confidently and efficiently leverage 2-Ethylpiperidin-3-one hydrochloride to accelerate the discovery of next-generation therapeutics.
References
- EvitaChem. Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647). EvitaChem.
- Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.
- CymitQuimica. Piperidin-3-one hydrochloride - Safety Data Sheet. CymitQuimica.
- PubChem. 3-Amino-1-ethylpiperidin-2-one hydrochloride. National Center for Biotechnology Information.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. MilliporeSigma.
- PrepChem.com. Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. PrepChem.com.
- Fisher Scientific. SAFETY DATA SHEET - ETHYLPIPERIDINE. Fisher Scientific.
- Chemspace. 2-ethylpiperidin-3-one hydrochloride. Chemspace.
- PubChem. 1-Ethyl-3-piperidone hydrochloride. National Center for Biotechnology Information.
- CAS Common Chemistry. Nile Blue A. American Chemical Society.
- PubChem. Piperidin-3-one hydrochloride Hydrate. National Center for Biotechnology Information.
- Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. PubMed.
- Sigma-Aldrich. CAS 1124-07-8. MilliporeSigma.
- Bakunov, S. A., et al. (2021).
- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Google Patents.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Thermo Fisher Scientific. CAS RN | 57-57-8. Thermo Fisher Scientific.
- Sigma-Aldrich. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. MilliporeSigma.
- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific.
- DOKUMEN.PUB. Nature's Noblemen: Transatlantic Masculinities and the Nineteenth-Century American West. DOKUMEN.PUB.
- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.
- ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate.
- HPC Standards. Phenyltin trichloride | 1X100MG | C6H5Cl3Sn | 675857 | 1124-19-2. HPC Standards.
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
- PubChem. Piperidine. National Center for Biotechnology Information.
- ChemicalBook. Piperidine hydrochloride | 6091-44-7. ChemicalBook.
- ResearchGate. NMR and IR spectroscopic study of mono-, bi- and tricyclic piperidone systems. ResearchGate.
- Babu, C. V. R., et al. (2014).
- do C. de Oliveira, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. PubMed Central.
- Janežič, D., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis. PubMed Central.
- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- ChemicalBook. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet. ChemicalBook.
- ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate.
- Szczepańska, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. PubMed Central.
- Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding. PubMed.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ethylpiperidin-3-one hydrochloride - C7H14ClNO | CSSB00000087084 [chem-space.com]
- 4. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Ethyl-3-piperidone hydrochloride | C7H14ClNO | CID 16211252 - PubChem [pubchem.ncbi.nlm.nih.gov]

